Tert-butyl 6-(methylamino)pyridine-3-carboxylate
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Overview
Description
Tert-butyl 6-(methylamino)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a methylamino group, and a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(methylamino)pyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloronicotinic acid and tert-butylamine.
Formation of Intermediate: The 6-chloronicotinic acid is first converted to 6-(methylamino)nicotinic acid through a nucleophilic substitution reaction with methylamine.
Esterification: The resulting 6-(methylamino)nicotinic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents and solvents used in the industrial production include tert-butyl alcohol, methylamine, and various catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(methylamino)pyridine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
Tert-butyl 6-(methylamino)pyridine-3-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-(methylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with target molecules, while the pyridine ring can participate in π-π interactions. These interactions facilitate the binding of the compound to its targets, leading to the desired chemical or biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-aminopyridine-3-carboxylate: Similar structure but lacks the methylamino group.
Tert-butyl 6-(dimethylamino)pyridine-3-carboxylate: Contains a dimethylamino group instead of a methylamino group.
Tert-butyl 6-(ethylamino)pyridine-3-carboxylate: Contains an ethylamino group instead of a methylamino group.
Uniqueness
Tert-butyl 6-(methylamino)pyridine-3-carboxylate is unique due to the presence of the methylamino group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound in various research applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
tert-butyl 6-(methylamino)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-5-6-9(12-4)13-7-8/h5-7H,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUQUOXJRLAODH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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